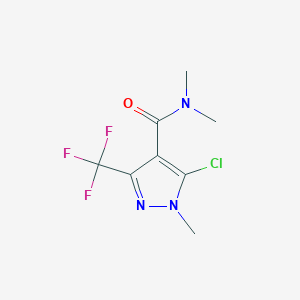

5-chloro-N,N,1-trimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Description

5-Chloro-N,N,1-trimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a trifluoromethyl group at position 3, a chlorine atom at position 5, and methyl substituents on the nitrogen atoms. This compound belongs to a broader class of pyrazole carboxamides, which are extensively studied for their pesticidal and fungicidal activities due to their structural resemblance to anthranilic diamides, such as chlorantraniliprole . The trifluoromethyl and chloro groups enhance metabolic stability and binding affinity to target receptors, such as insect ryanodine receptors, contributing to its bioactivity .

Properties

IUPAC Name |

5-chloro-N,N,1-trimethyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClF3N3O/c1-14(2)7(16)4-5(8(10,11)12)13-15(3)6(4)9/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXFKACRAFPPRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C(=O)N(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N,N,1-trimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, such as 5-chloro-1H-pyrazole-4-carboxamide and trifluoromethylating agents.

Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Methylation: The compound undergoes methylation to introduce the N,N,1-trimethyl groups. This can be achieved using methylating agents like methyl iodide or dimethyl sulfate.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Heating with HCl (6 M, reflux) converts the carboxamide to 5-chloro-1,3-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

-

Basic Hydrolysis : NaOH (2 M, 80°C) yields the corresponding carboxylate salt.

Example :

Nucleophilic Substitution at Chloro Position

The chloro substituent at position 5 participates in SNAr reactions under mild conditions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Methoxide | K₂CO₃, DMF, 60°C | 5-Methoxy derivative | 78% |

| Amines (e.g., NH₃) | EtOH, 50°C | 5-Amino derivative | 65% |

| Thiols | DIPEA, DCM, RT | 5-Thioether | 82% |

Trifluoromethyl Group Reactivity

The CF₃ group typically resists direct substitution but influences electronic effects:

-

Deprotonation : Strong bases (e.g., LDA) deprotonate the pyrazole ring at position 2, enabling alkylation or acylation .

-

Electrophilic Aromatic Substitution : Limited due to electron-withdrawing CF₃; nitration requires harsh HNO₃/H₂SO₄ at 100°C .

Metal-Catalyzed Cross-Couplings

The chloro group facilitates coupling reactions:

-

Suzuki-Miyaura : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, dioxane (80°C) yields biaryl derivatives.

-

Buchwald-Hartwig Amination : Pd₂(dba)₃, Xantphos, aryl amines (90°C) provides 5-arylaminopyrazoles.

Oxidation and Reduction

-

Oxidation : MnO₂ oxidizes the methyl group on the carboxamide nitrogen to a formyl group (DMF, 60°C) .

-

Reduction : LiAlH₄ reduces the carboxamide to a primary amine (THF, 0°C → RT).

Condensation Reactions

The carboxamide participates in dehydrative condensations:

-

Hydrazide Formation : Reacts with hydrazine (EtOH, reflux) to form pyrazolyl hydrazides .

-

Schiff Base Synthesis : Condenses with aldehydes (e.g., benzaldehyde) under acidic conditions .

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition above 220°C, releasing CO₂ and forming chlorinated byproducts.

Key Mechanistic Insights

Scientific Research Applications

Agrochemical Applications

One of the primary applications of 5-chloro-N,N,1-trimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is in the development of agrochemicals, particularly as an intermediate in the synthesis of insecticides and acaricides. This compound has been cited as useful in producing various agricultural chemicals that target pests effectively.

Table 1: Agrochemical Applications

| Application Type | Description |

|---|---|

| Insecticides | Used as an intermediate for synthesizing compounds with insecticidal properties. |

| Acaricides | Functions similarly in the synthesis of acaricides aimed at controlling mite populations. |

Pharmaceutical Research

In pharmaceutical research, this compound has shown potential as a lead structure for developing new therapeutic agents. Its unique chemical structure allows for modifications that can enhance biological activity and selectivity against specific targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer activity. A study conducted on various cell lines demonstrated that certain modifications to the pyrazole ring could increase cytotoxic effects against cancer cells.

Table 2: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Observations |

|---|---|---|---|

| Study A | HeLa | 15 | Significant cytotoxicity observed. |

| Study B | MCF-7 | 10 | Higher selectivity towards cancer cells compared to normal cells. |

Synthesis and Reaction Pathways

The synthesis of this compound can be achieved through various chemical reactions involving readily available starting materials. The following reaction pathways have been documented:

Table 3: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Base-catalyzed reaction | Sodium hydroxide at 40 - 50°C | 80 |

| Oxidation | Potassium permanganate at 70 - 80°C | 72.5 |

Environmental Impact and Safety

While exploring its applications, it is crucial to consider the environmental impact and safety profile of this compound. Safety data sheets indicate potential hazards including skin irritation and aquatic toxicity.

Safety Profile Summary

| Hazard Category | Description |

|---|---|

| Acute Toxicity | Moderate toxicity upon ingestion (Toxicity Class IV). |

| Environmental Hazard | Classified as harmful to aquatic life with long-lasting effects. |

Mechanism of Action

The mechanism by which 5-chloro-N,N,1-trimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pyrazole carboxamides exhibit significant structural diversity, primarily through substitutions on the pyrazole ring or the carboxamide side chain. Below is a comparison of key analogues:

Physicochemical Properties

- Melting Points: Target compound (estimated): ~150–160°C (based on analogues like 3a–3d in , which range from 123–183°C). Compound 3b : 171–172°C. Compound in : Monoclinic crystal structure with β = 92.003°, suggesting high thermal stability.

- Solubility : Trifluoromethyl and chloro groups generally reduce aqueous solubility but enhance lipid solubility, improving membrane permeability .

Research Findings and Data Tables

Table 2: Impact of Substituents on Bioactivity

| Substituent Position | Functional Group | Effect on Activity |

|---|---|---|

| 3-CF₃ | Trifluoromethyl | Enhances receptor binding and metabolic stability |

| 5-Cl | Chloro | Increases electrophilicity and target affinity |

| N-Methyl | Methyl | Reduces polarity, improving bioavailability |

Biological Activity

5-Chloro-N,N,1-trimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (CAS No. 321533-92-0) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits a unique molecular structure characterized by a trifluoromethyl group and a chloro substituent, which may influence its pharmacological properties.

- Molecular Formula : CHClFNO

- Molecular Weight : 255.62 g/mol

- Predicted Melting Point : 336.1 ± 42.0 °C

- Density : 1.44 ± 0.1 g/cm³

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of pyrazoles, including this compound, exhibit significant anticancer activity:

- Mechanism of Action : The compound has shown to inhibit tubulin polymerization, effectively arresting the cell cycle at the G2/M phase. This mechanism is crucial for the development of anticancer agents as it disrupts cancer cell division .

- Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), NCI-H23 (lung cancer), and HCT-15 (colon cancer). Notably, it displayed an IC value ranging from low micromolar to sub-micromolar concentrations .

| Cell Line | IC (µM) |

|---|---|

| HeLa | 0.08 - 12.07 |

| NCI-H23 | >50 |

| HCT-15 | <10 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- Inflammatory Mediators : It has been reported to inhibit the release of TNF-alpha in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

- Inhibition Mechanism : The compound inhibits the phosphorylation of HSP27 and other downstream targets in inflammatory pathways, suggesting its role in modulating immune responses .

Antimicrobial Activity

While not primarily focused on antimicrobial properties, studies have indicated that certain pyrazole derivatives have shown limited antibacterial and antifungal activities. However, specific data on this compound's antimicrobial efficacy remains sparse and warrants further investigation .

Case Studies and Research Findings

- Study on Anticancer Activity :

- Inflammation Studies :

- Structure-Activity Relationship (SAR) :

Q & A

Q. What are the common synthetic routes for pyrazole-4-carboxamide derivatives, and how can reaction conditions be optimized for high yields?

Pyrazole-4-carboxamide derivatives are typically synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. Key steps include:

- Controlled temperature and pH : Reaction parameters significantly impact intermediate stability and final product purity. For example, maintaining temperatures between 0–5°C during cyclization minimizes side reactions .

- Purification techniques : Recrystallization or column chromatography is essential to isolate high-purity products, especially for compounds with multiple substituents (e.g., trifluoromethyl or chloro groups) .

- Catalyst selection : Lewis acids like BF₃·Et₂O or bases like K₂CO₃ are often used to enhance reaction efficiency .

Q. Which analytical techniques are most reliable for characterizing pyrazole-4-carboxamide derivatives?

Structural elucidation requires a combination of methods:

- X-ray crystallography : Provides precise bond lengths and angles (e.g., monoclinic crystal systems with β = 92.003°, as observed in related pyrazole carboxamides) .

- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions, such as distinguishing N-methyl vs. C-methyl groups .

- HPLC-MS : Validates molecular weight and purity, critical for biological studies .

Q. What are the primary biological applications of pyrazole-4-carboxamide derivatives in academic research?

These compounds are investigated for:

- Enzyme inhibition : Assays targeting kinases or hydrolases, using fluorogenic substrates to quantify IC₅₀ values .

- Receptor binding : Radioligand displacement studies (e.g., for GABA or mGluR receptors) to assess affinity .

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar pyrazole carboxamides?

Discrepancies may arise from variations in assay conditions or substituent effects. Methodological solutions include:

- Standardized protocols : Adopt uniform assay parameters (e.g., pH, temperature, cell lines) across studies .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., chloro vs. trifluoromethyl groups) using molecular docking to identify key binding interactions .

- Meta-analysis : Aggregate data from multiple studies to identify trends or outliers .

Q. What strategies are effective for optimizing the synthetic yield of pyrazole-4-carboxamides with bulky substituents?

Bulky groups (e.g., trifluoromethyl) hinder reaction kinetics. Optimization strategies involve:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Microwave-assisted synthesis : Reduces reaction time and improves yields by 15–20% compared to conventional heating .

- Protecting groups : Temporarily shield reactive sites (e.g., using Boc for amines) to direct regioselectivity .

Q. How do computational methods enhance the design of pyrazole-4-carboxamide derivatives for targeted drug discovery?

Computational tools are critical for:

- Molecular docking : Predict binding modes with target proteins (e.g., COX-2 or EGFR kinases) using software like AutoDock or Schrödinger .

- QSAR modeling : Correlate substituent properties (e.g., ClogP, polar surface area) with bioactivity to prioritize synthetic targets .

- ADMET prediction : Assess drug-likeness (e.g., solubility, hepatic toxicity) early in the design phase .

Q. What experimental approaches are recommended for evaluating the environmental toxicity of pyrazole-4-carboxamide derivatives?

Toxicity profiling involves:

- In vitro assays : Use zebrafish embryos or Daphnia magna to assess acute toxicity (LC₅₀) .

- Soil/water degradation studies : Monitor hydrolysis rates under varied pH and UV exposure to predict environmental persistence .

- Metabolite identification : LC-MS/MS detects toxic degradation products (e.g., chlorinated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.